molecular formula C19H19N3O3 B6424912 1-(2-ethoxyphenyl)-3-{[6-(furan-3-yl)pyridin-3-yl]methyl}urea CAS No. 2034561-65-2

1-(2-ethoxyphenyl)-3-{[6-(furan-3-yl)pyridin-3-yl]methyl}urea

Cat. No. B6424912
CAS RN: 2034561-65-2
M. Wt: 337.4 g/mol
InChI Key: VIPZCOBFJRRCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyphenyl)-3-{[6-(Furan-3-yl)pyridin-3-yl]methyl}urea (EPFPU) is a compound that is used in various scientific research applications. EPFPU has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

1-(2-ethoxyphenyl)-3-{[6-(furan-3-yl)pyridin-3-yl]methyl}urea has a wide range of scientific research applications. It has been used in the study of drug delivery systems, as a potential inhibitor of the proteasome, and as an anticancer agent. It has also been used in the study of protein-protein interactions and as an inhibitor of enzymes involved in the biosynthesis of fatty acids. 1-(2-ethoxyphenyl)-3-{[6-(furan-3-yl)pyridin-3-yl]methyl}urea has also been used in the study of the pharmacology of G-protein coupled receptors and as an inhibitor of the tyrosine kinase enzyme.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-{[6-(furan-3-yl)pyridin-3-yl]methyl}urea is not yet fully understood. However, it is believed to act as an inhibitor of the proteasome. The proteasome is a multi-subunit complex that is responsible for the degradation of proteins. 1-(2-ethoxyphenyl)-3-{[6-(furan-3-yl)pyridin-3-yl]methyl}urea is thought to bind to the proteasome and inhibit its activity. This inhibition of the proteasome leads to the accumulation of proteins in the cell, which can lead to the inhibition of certain cellular processes.
Biochemical and Physiological Effects
1-(2-ethoxyphenyl)-3-{[6-(furan-3-yl)pyridin-3-yl]methyl}urea has a wide range of biochemical and physiological effects. It has been shown to inhibit the proteasome, leading to the accumulation of proteins in the cell and the inhibition of certain cellular processes. 1-(2-ethoxyphenyl)-3-{[6-(furan-3-yl)pyridin-3-yl]methyl}urea also has an effect on the expression of certain genes and proteins. It has been shown to inhibit the expression of certain genes involved in the biosynthesis of fatty acids and to induce the expression of certain proteins involved in the regulation of cell cycle progression. 1-(2-ethoxyphenyl)-3-{[6-(furan-3-yl)pyridin-3-yl]methyl}urea has also been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids.

Advantages and Limitations for Lab Experiments

The use of 1-(2-ethoxyphenyl)-3-{[6-(furan-3-yl)pyridin-3-yl]methyl}urea in laboratory experiments has several advantages. It has a wide range of biochemical and physiological effects, making it useful for studying a variety of biological processes. It is also relatively easy to synthesize, making it an ideal choice for laboratory experiments. However, there are also some limitations to the use of 1-(2-ethoxyphenyl)-3-{[6-(furan-3-yl)pyridin-3-yl]methyl}urea in laboratory experiments. It has a relatively short half-life, making it difficult to maintain a consistent concentration of the compound in the experiment. Additionally, it is not yet fully understood how 1-(2-ethoxyphenyl)-3-{[6-(furan-3-yl)pyridin-3-yl]methyl}urea interacts with other compounds, making it difficult to predict the effects of the compound in a given experiment.

Future Directions

The use of 1-(2-ethoxyphenyl)-3-{[6-(furan-3-yl)pyridin-3-yl]methyl}urea in scientific research is still in its early stages. As such, there are many potential future directions for the compound. One potential direction is the development of new and improved synthesis methods for 1-(2-ethoxyphenyl)-3-{[6-(furan-3-yl)pyridin-3-yl]methyl}urea. Additionally, further research into the mechanisms of action of 1-(2-ethoxyphenyl)-3-{[6-(furan-3-yl)pyridin-3-yl]methyl}urea could help to better understand how the compound interacts with other compounds and how it affects the expression of certain genes and proteins. Finally, further research into the biochemical and physiological effects of 1-(2-ethoxyphenyl)-3-{[6-(furan-3-yl)pyridin-3-yl]methyl}urea could lead to the development of new and improved drugs and treatments.

Synthesis Methods

1-(2-ethoxyphenyl)-3-{[6-(furan-3-yl)pyridin-3-yl]methyl}urea can be synthesized using a three-step process. The first step involves the condensation of a 2-ethoxyphenol and a 3-methyl-2-oxo-2H-pyridin-6-yl-propanoic acid ester. This reaction is carried out in a mixture of ethyl acetate and acetonitrile at room temperature. The second step involves the reaction of the resulting product with a furan-3-yl-methyl-amine. The reaction is carried out in a mixture of dichloromethane and acetonitrile at room temperature. The third and final step involves the reaction of the resulting product with an aqueous solution of sodium hydroxide. This reaction is carried out at room temperature.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-2-25-18-6-4-3-5-17(18)22-19(23)21-12-14-7-8-16(20-11-14)15-9-10-24-13-15/h3-11,13H,2,12H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPZCOBFJRRCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-3-{[6-(furan-3-yl)pyridin-3-yl]methyl}urea

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